Strontium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

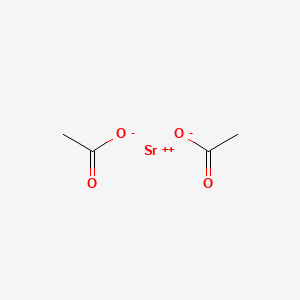

Strontium acetate is a chemical compound composed of strontium and acetate ions. It appears as white crystals and is highly soluble in water. This compound is often used as a precursor for other chemicals, such as barium acetate . This compound has a chemical formula of ( \text{Sr(C}_2\text{H}_3\text{O}_2\text{)}_2 ) and a molar mass of 205.71 g/mol .

Métodos De Preparación

Strontium acetate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with acetic acid . The reaction conditions typically involve dissolving strontium hydroxide or strontium carbonate in acetic acid, followed by crystallization to obtain the this compound product. Industrial production methods often utilize similar processes but on a larger scale to meet commercial demands .

Análisis De Reacciones Químicas

Strontium acetate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It can react with other compounds to form different strontium salts. For instance, reacting with sulfuric acid can produce strontium sulfate.

Common Reagents and Conditions: Typical reagents include acids like hydrochloric acid and sulfuric acid. Reaction conditions often involve aqueous solutions and controlled temperatures.

Major Products: Products of these reactions include strontium sulfate, strontium chloride, and other strontium-based compounds.

Aplicaciones Científicas De Investigación

Dental Applications

Strontium acetate has gained attention for its effectiveness in treating dentin hypersensitivity. Research indicates that it promotes the occlusion of dentin tubules, thereby reducing sensitivity. A study demonstrated that a 10% this compound solution significantly increased tubule occlusion over a treatment period of 28 days, with brushing being more effective than soaking in restoring the mechanical properties of demineralized dentin .

Case Study: Dentin Hypersensitivity Treatment

- Objective : Assess the effectiveness of this compound in occluding dentin tubules.

- Method : In vitro study with human root dentin disks treated with a 10% this compound solution.

- Results : Significant increases in tubule occlusion and improved nanomechanical properties were observed, indicating its potential as a therapeutic agent for dentin hypersensitivity .

Antibacterial Properties

This compound exhibits antibacterial properties, making it useful in dental applications to combat pathogenic bacteria. A study found that this compound showed a minimum inhibitory concentration (MIC) of 5 mg/mL against Aggregatibacter actinomycetemcomitans, a common pathogen associated with periodontal disease .

Case Study: Antibacterial Efficacy

- Objective : Evaluate the antibacterial effect of this compound in combination with silver nitrate.

- Method : Mono-culture setup testing against pathogenic bacteria and assessing cytocompatibility with osteoblastic and fibroblastic cells.

- Results : The combination enhanced antibacterial effects while maintaining cytocompatibility, suggesting its potential in treating peri-implantitis and improving osseointegration .

Materials Science

This compound serves as a precursor in the production of high-purity compounds and catalysts. It is utilized in petrochemical cracking processes and automotive catalysts due to its ability to form nanoscale materials, which are crucial for various industrial applications .

Applications Overview

| Application Area | Description |

|---|---|

| Petrochemical Industry | Used as a catalyst precursor for refining processes. |

| Automotive Catalysts | Enhances catalytic efficiency in exhaust systems. |

| Nanoscale Materials | Forms nanoparticles for advanced material applications. |

Environmental Applications

This compound is also explored for its potential in environmental science, particularly in water treatment processes and as an additive in certain chemical reactions that require controlled pH levels .

Summary of Findings

This compound is a compound with diverse applications ranging from dental health solutions to industrial catalysts. Its ability to occlude dentin tubules effectively addresses dental hypersensitivity, while its antibacterial properties make it suitable for periodontal treatments. Furthermore, its role in materials science highlights its importance in enhancing catalytic processes.

Mecanismo De Acción

The mechanism of action of strontium acetate involves its ability to form stable complexes with various anions. In biological systems, strontium ions can mimic calcium ions, allowing them to interact with bone tissue and other calcium-dependent processes . This property is particularly useful in medical applications, such as bone cancer treatment, where strontium-90 is used for its beta-emitting properties .

Comparación Con Compuestos Similares

Strontium acetate can be compared with other strontium salts, such as:

Strontium chloride: Similar in solubility and reactivity but used more commonly in dental applications.

Strontium nitrate: Used primarily in pyrotechnics for producing red flames.

Strontium carbonate: Less soluble in water and often used in ceramics and glass production.

This compound is unique due to its high solubility in water and its versatility in forming various strontium-based compounds, making it valuable in multiple scientific and industrial applications .

Propiedades

Número CAS |

543-94-2 |

|---|---|

Fórmula molecular |

C2H4O2Sr |

Peso molecular |

147.67 g/mol |

Nombre IUPAC |

strontium;diacetate |

InChI |

InChI=1S/C2H4O2.Sr/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

JOKVISWAQACXFU-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Sr+2] |

SMILES canónico |

CC(=O)O.[Sr] |

Key on ui other cas no. |

543-94-2 |

Sinónimos |

acetic acid, strontium salt strontium acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium acetate interact with dentin to reduce hypersensitivity?

A1: this compound, a desensitizing agent found in some toothpastes, effectively occludes dentin tubules, effectively reducing fluid flow within these tubules. [, , , ] This occlusion prevents external stimuli from triggering the nerves within the tubules, thus alleviating the sharp pain associated with dentin hypersensitivity. [, , , ] This mechanism is consistent with the hydrodynamic theory of dentin hypersensitivity, which posits that pain arises from the movement of fluid within exposed dentin tubules. [, , , ]

Q2: How does the occlusive effect of this compound compare to other desensitizing agents like arginine?

A2: Research suggests that this compound may be more resistant to acid challenges compared to arginine-based dentifrices. [, ] One in vitro study using a dentin disc model demonstrated that this compound provided significantly better occlusion after exposure to grapefruit juice (an acidic beverage). [] Another study observed that while both this compound and arginine initially provided good tubule occlusion, this compound maintained its efficacy for longer durations following acidic challenges. [] This suggests that this compound may offer longer-lasting desensitization, especially in the presence of acidic foods and beverages.

Q3: Does this compound contribute to dentin remineralization?

A3: While strontium can replace calcium in hydroxyapatite crystals, strengthening dentin structure, its primary mechanism in desensitizing toothpastes appears to be tubule occlusion rather than direct remineralization. [, , ] One study directly compared toothpastes containing this compound, hydroxyapatite, and bioactive glass. [] The results indicated that while hydroxyapatite and bioactive glass toothpastes significantly remineralized demineralized enamel, the this compound toothpaste showed minimal remineralization potential. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula Sr(CH3COO)2 and a molecular weight of 205.72 g/mol. [, , ]

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the behavior of copper ions (Cu2+) incorporated into single crystals of this compound hemihydrate. [, ] These studies provided insights into the crystal structure and the location of copper ions within the crystal lattice.

Q6: Does the presence of this compound in toothpaste affect plaque accumulation?

A7: One study investigating the efficacy of different desensitizing toothpastes observed that plaque scores decreased significantly during the use of silica-based toothpastes containing this compound. [] This suggests that this compound, at least in certain formulations, does not negatively impact plaque control. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.